molecular formula C9H14O2 B563659 4-oxo-2-Nonenal-d3

4-oxo-2-Nonenal-d3

Cat. No.: B563659
M. Wt: 157.22 g/mol
InChI Key: SEPPVOUBHWNCAW-PKJLGKQPSA-N
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Mechanism of Action

Target of Action

4-Oxo-2-Nonenal-d3 (4-ONE-d3) is a lipid peroxidation product derived from oxidized ω-6 polyunsaturated fatty acids . It primarily targets proteins, specifically histidine and lysine residues, and modifies them . This modification of proteins plays a crucial role in transducing redox signaling .

Mode of Action

The interaction of 4-ONE-d3 with its protein targets results in various modifications. These include ketoamide and Schiff-base adducts to lysine, Michael adducts to cysteine, and a novel pyrrole adduct to cysteine . These modifications can alter the structure and function of the proteins, leading to various downstream effects .

Biochemical Pathways

The primary biochemical pathway affected by 4-ONE-d3 is lipid peroxidation, a process that leads to the production of reactive oxygen species . The modifications induced by 4-ONE-d3 can cause protein cross-linking , which can disrupt normal cellular processes and lead to various downstream effects, including cytotoxicity, growth inhibition, genotoxicity, and chemotactic activity .

Result of Action

The action of 4-ONE-d3 leads to various molecular and cellular effects. It actively modifies histidine and lysine residues on proteins and causes protein cross-linking . This can disrupt normal cellular processes and lead to various effects, including cytotoxicity, growth inhibition, genotoxicity, and chemotactic activity . Furthermore, 4-ONE-d3 also modifies 2’-deoxyguanosine, further implicating lipid peroxidation in mutagenesis and carcinogenesis .

Action Environment

The action, efficacy, and stability of 4-ONE-d3 can be influenced by various environmental factors. For instance, oxidative stress can increase the production of 4-ONE-d3 . Additionally, the presence of other reactive species or antioxidants in the environment can influence the reactivity and stability of 4-ONE-d3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo 2-Nonenal-d3 involves the incorporation of deuterium atoms at specific positions in the molecule. This is typically achieved through the hydrogenation of 4-oxo 2-Nonenal using deuterium gas under controlled conditions . The reaction is carried out in the presence of a catalyst, such as palladium on carbon, at elevated temperatures and pressures to ensure complete deuteration.

Industrial Production Methods: Industrial production of 4-oxo 2-Nonenal-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity levels. The product is then purified through distillation and chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 4-oxo 2-Nonenal-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-oxo 2-Nonenal-d3 is unique due to its deuterated form, which makes it particularly useful as an internal standard in mass spectrometry. Its ability to modify proteins and nucleic acids also sets it apart from other lipid peroxidation products, making it a valuable tool in studying oxidative stress and its implications in various diseases .

Biological Activity

4-Oxo-2-nonenal-d3 (ONE-d3) is a lipid peroxidation product derived from the oxidative degradation of polyunsaturated fatty acids, particularly linoleic acid. It is a highly reactive electrophile that can form adducts with proteins, DNA, and other biomolecules, leading to various biological effects. This article explores the biological activity of ONE-d3, focusing on its mechanisms of action, toxicity, and implications in disease processes.

Mechanisms of Formation and Reactivity

This compound is generated through the oxidation of n-6 polyunsaturated fatty acids. The oxidative stress environment enhances its formation, leading to increased levels in tissues under pathological conditions. The reactivity of ONE-d3 is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids.

Key Reactions

  • Michael Addition : ONE-d3 can undergo Michael addition with thiol and amine groups in proteins, leading to the modification of amino acid residues.
  • Schiff Base Formation : It readily forms Schiff bases with lysine residues, which can alter protein function and stability .

Cytotoxicity

Research indicates that ONE-d3 exhibits significant cytotoxic effects, particularly in neuronal cells. In vitro studies have shown that it is 4-5 times more neurotoxic than its analog, 4-hydroxy-2-nonenal (HNE), at low micromolar concentrations. This increased neurotoxicity is attributed to its higher reactivity with cellular proteins .

Table 1: Comparative Neurotoxicity of Aldehydes

CompoundNeurotoxicity (relative to HNE)Concentration (µM)
4-Oxo-2-nonenal4-5 times higherLow micromolar
4-Hydroxy-2-nonenalBaselineLow micromolar

Protein Modification and Dysfunction

ONE-d3 modifies proteins such as apolipoprotein A-I (apoA-I) in high-density lipoproteins (HDL), leading to HDL dysfunction. Elevated levels of ONE-d3 adducts have been observed in individuals with familial hypercholesterolemia, contributing to atherogenesis by impairing HDL's protective functions against inflammation .

Case Study: HDL Dysfunction
A study found that individuals with familial hypercholesterolemia had significantly higher levels of ONE-d3 adducts in HDL compared to healthy controls (54.6 ± 33.8 pmol/mg vs. 15.3 ± 5.6 pmol/mg) . This suggests that the modification of HDL by ONE-d3 plays a crucial role in cardiovascular diseases.

Obesity and Metabolic Disorders

ONE-d3 has been implicated in obesity-related metabolic disorders. High-fat diets increase the levels of lipid peroxidation products, including ONE-d3, which may contribute to insulin resistance and other metabolic dysfunctions through oxidative stress mechanisms .

Neurodegenerative Diseases

The neurotoxic properties of ONE-d3 position it as a potential contributor to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to induce protein aggregation and modify neuronal proteins suggests a role in disease pathogenesis through mechanisms involving oxidative damage and inflammation .

Properties

IUPAC Name

(E)-9,9,9-trideuterio-4-oxonon-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-8H,2-4,6H2,1H3/b7-5+/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPPVOUBHWNCAW-PKJLGKQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCC(=O)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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